molecular formula C3H5N5O2 B13120467 5-Amino-1,3,4-oxadiazole-2-carbohydrazide

5-Amino-1,3,4-oxadiazole-2-carbohydrazide

Cat. No.: B13120467
M. Wt: 143.10 g/mol
InChI Key: MXDZSJVKBRLLSM-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-oxadiazole-2-carbohydrazide is a heterocyclic compound that contains two nitrogen atoms and one oxygen atom in a five-membered ring structure. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3,4-oxadiazole-2-carbohydrazide typically involves the cyclization of acylhydrazides with appropriate reagents. One common method includes the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the oxidative cyclization of aroyl/acyl hydrazones using catalytic Fe(III)/TEMPO, IBX/TEAB, or molecular iodine .

Industrial Production Methods: Industrial production of 1,3,4-oxadiazoles, including this compound, often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the reaction of isothiocyanates with hydrazine hydrate and acid chlorides under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,3,4-oxadiazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized oxadiazole compounds .

Scientific Research Applications

5-Amino-1,3,4-oxadiazole-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carbohydrazide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential enzymatic processes. This compound targets various molecular pathways, including those involved in cell wall synthesis and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1,3,4-oxadiazole-2-carbohydrazide stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a versatile compound for various applications in medicine, agriculture, and industry .

Properties

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

IUPAC Name

5-amino-1,3,4-oxadiazole-2-carbohydrazide

InChI

InChI=1S/C3H5N5O2/c4-3-8-7-2(10-3)1(9)6-5/h5H2,(H2,4,8)(H,6,9)

InChI Key

MXDZSJVKBRLLSM-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(O1)N)C(=O)NN

Origin of Product

United States

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